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Compound of Interest

Compound Name: 3-Methyl-3-penten-2-one

Cat. No.: B7765926

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the a,3-
unsaturated ketone, 3-methyl-3-penten-2-one (CsH100, CAS No: 565-62-8).[1][2] Intended for
researchers, scientists, and professionals in drug development, this document details the
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along
with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for 3-methyl-3-penten-2-one provides key insights into its molecular
structure and connectivity. The following tables summarize the available quantitative data for
the (E)-isomer, which is crucial for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR Data for (E)-3-Methyl-3-penten-2-one
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Carbon Atom Chemical Shift (8) in ppm
C=0 200.5

=C-CHs 141.1

=CH-CHs 134.2

C(=O)CHs 315

=C-CHs 15.6

=CH-CHs 11.8

Solvent: CDCl3
1H NMR Data

Detailed experimental *H NMR data for the individual (E) and (Z) isomers of 3-methyl-3-
penten-2-one are not readily available in public spectral databases. However, based on the
principles of NMR spectroscopy for a,B-unsaturated ketones, the following are expected proton
environments: a vinylic proton, a methyl group attached to the double bond, a methyl group
adjacent to the carbonyl group, and a methyl group at the end of the ethyl group.

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum with peak assignments for 3-methyl-3-penten-2-one is
not publicly available. However, characteristic absorption bands for a,3-unsaturated ketones
can be predicted. A strong absorption band is expected in the region of 1650-1700 cm~1
corresponding to the C=0 stretching vibration, shifted to a lower wavenumber due to
conjugation. A C=C stretching vibration is expected around 1620-1640 cm~1. C-H stretching
vibrations from the methyl and ethyl groups are anticipated in the 2850-3000 cm~1 region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 3-methyl-3-penten-2-one is characterized by a
molecular ion peak and several fragment ions.

Major Peaks in the Mass Spectrum of 3-Methyl-3-penten-2-one[1]

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b7765926?utm_src=pdf-body
https://www.benchchem.com/product/b7765926?utm_src=pdf-body
https://www.benchchem.com/product/b7765926?utm_src=pdf-body
https://www.benchchem.com/product/b7765926?utm_src=pdf-body
https://www.benchchem.com/product/b7765926?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C565628&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7765926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

miz Relative Intensity Proposed Fragment
98 30% [M]* (Molecular lon)
83 100% [M - CHs]*

55 60% [M - CHs - COJ*

43 40% [CHsCOJ*

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of purified 3-methyl-3-penten-2-one
is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCIs), in a
standard 5 mm NMR tube.

1H and 13C NMR Acquisition: The spectra are typically recorded on a spectrometer operating at
a frequency of 300 MHz or higher for protons. For a routine *H NMR spectrum, a spectral width
of approximately 0-12 ppm is used. For 13C NMR, a wider spectral width of 0-220 ppm is
necessary. The chemical shifts are referenced to the residual solvent peak. Proton-decoupled
13C NMR spectra are generally acquired to simplify the spectrum to a single peak for each
unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: As 3-methyl-3-penten-2-one is a liquid at room temperature, the IR
spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide
(KBr) or sodium chloride (NacCl) salt plates to form a thin film.[3]

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer. A background spectrum of the clean salt plates is first recorded and then
subtracted from the sample spectrum to eliminate interfering signals from atmospheric water
and carbon dioxide. The data is typically collected over a range of 4000-400 cm~1.
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Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation and Introduction: A dilute solution of 3-methyl-3-penten-2-one in a volatile
organic solvent, such as dichloromethane or hexane, is prepared. A small volume (typically 1
pL) of this solution is injected into the gas chromatograph.

Chromatographic and Mass Spectrometric Conditions: The gas chromatograph is equipped
with a capillary column suitable for the separation of volatile organic compounds. The oven
temperature is programmed to ramp up to ensure the separation of the analyte from any
impurities. The separated compound then enters the mass spectrometer, which is typically
operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass
analyzer scans a mass-to-charge (m/z) range, for example, from 40 to 200 amu, to detect the
molecular ion and its fragments.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-methyl-3-penten-2-one.
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General Spectroscopic Analysis Workflow

Sample Preparation

Purified Compound

gl EN

Dissolve in Prepare Neat Dilute in
Deuterated Solvent Liquid Film Volatile Solvent
II
¢ Data Acquisition
Y

NMR Spectrometer

(*H & 13C) FT-IR Spectrometer GC-MS

Data Analysis

NMR Spectra Mass Spectrum
(Chemical Shifts, ( Ab!:‘;rsﬁgﬁtgj;?] ds) (m/z values,
Coupling Constants) P Fragmentation)

Structural Elucidation

Click to download full resolution via product page

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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